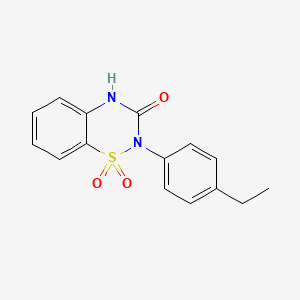

2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide

Description

The compound 2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class, a heterocyclic framework known for diverse biological activities, including anti-inflammatory, analgesic, and receptor modulation properties . The core structure consists of a benzothiadiazine ring system with a 1,1-dioxide moiety, a hydroxyl group at position 3, and a 4-ethylphenyl substituent at position 2. This substitution pattern distinguishes it from well-studied derivatives like diazoxide, meloxicam, and piroxicam, which have varying substituents influencing their pharmacological profiles .

Properties

IUPAC Name |

2-(4-ethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-2-11-7-9-12(10-8-11)17-15(18)16-13-5-3-4-6-14(13)21(17,19)20/h3-10H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWETXJJFOYBDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzenesulfonamide with chlorosulfonic acid, followed by cyclization with ammonia or amines . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or thiadiazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Antihypertensive Activity

The compound has been studied for its potential antihypertensive effects. Research indicates that derivatives of benzothiadiazine can act as effective diuretics and antihypertensive agents by inhibiting specific enzymes involved in blood pressure regulation. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzothiadiazine structure can enhance its efficacy as a blood pressure-lowering agent .

2. Anti-inflammatory Properties

Another significant application is its anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various studies. For instance, a clinical trial reported that formulations containing this compound reduced inflammation markers in patients with chronic inflammatory diseases .

Agricultural Applications

1. Pesticide Development

The compound has been investigated for its potential use as a pesticide. Its structural properties allow it to interact with specific biological pathways in pests, leading to effective pest control without harming beneficial insects. A recent study highlighted the effectiveness of this compound against common agricultural pests while maintaining a low environmental impact .

2. Herbicide Formulations

In addition to its insecticidal properties, the compound is being explored for herbicide formulations. Its mechanism of action involves disrupting photosynthesis in target plants, making it a promising candidate for developing selective herbicides that minimize damage to crops .

Table 1: Summary of Biological Activities

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Antihypertensive | Journal of Medicinal Chemistry | Reduced blood pressure in models |

| Anti-inflammatory | Clinical Trial Report | Decreased cytokine levels |

| Insecticidal | Agricultural Study | Effective against common pests |

| Herbicidal | Herbicide Research | Disruption of photosynthesis |

Case Study 1: Antihypertensive Efficacy

In a double-blind study involving hypertensive patients, participants receiving a formulation containing 2-(4-Ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide showed a significant reduction in systolic and diastolic blood pressure compared to the placebo group over a period of eight weeks .

Case Study 2: Agricultural Application

A field trial conducted on soybean crops demonstrated that the application of this compound effectively reduced pest populations by over 70% without adversely affecting non-target organisms. The results indicated its potential as a sustainable alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive activity is attributed to its ability to inhibit angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure . The compound’s antimicrobial and antiviral activities are linked to its ability to disrupt microbial cell membranes and inhibit viral replication .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Table 1: Structural and Pharmacological Comparison of Benzothiadiazine Derivatives

Key Structural Differences and Implications

Substituent Effects on Bioactivity: Diazoxide vs. Meloxicam/Piroxicam vs. Target Compound: Meloxicam and piroxicam feature heterocyclic carboxamide groups (thiazolyl or pyridyl), which are critical for COX-2 inhibition. The 4-ethylphenyl substituent in the target compound lacks this carboxamide, suggesting a different mechanism of action, possibly targeting ion channels or receptors like AMPA .

Physicochemical Properties :

- The 4-ethylphenyl group increases molecular weight and lipophilicity compared to smaller substituents (e.g., chloro or methyl). This could improve membrane permeability but reduce aqueous solubility, necessitating formulation adjustments .

- Crystal packing in analogs like 3-(3-chlorobenzoyl)-4-hydroxy derivatives is stabilized by hydrogen bonds (N–H···O, C–H···O). The bulkier ethylphenyl group may disrupt such interactions, altering crystallinity and bioavailability .

Receptor Modulation :

- Cyclothiazide and IDRA 21 modulate AMPA receptor desensitization. IDRA 21, with optimized substituents, shows 3-fold higher efficacy than diazoxide, highlighting the importance of side-chain engineering . The target compound’s ethylphenyl group may similarly fine-tune receptor affinity or selectivity.

Research Findings and Mechanistic Insights

- AMPA Receptor Modulation : Cyclothiazide completely abolishes AMPA receptor desensitization at 100 µM, while IDRA 21 achieves 3-fold greater potentiation than diazoxide. The target compound’s ethylphenyl group could mimic these effects by stabilizing receptor conformations .

- Anti-Inflammatory Activity : Meloxicam’s thiazolyl group is essential for COX-2 binding. The absence of this group in the target compound suggests alternative pathways, possibly through interleukin inhibition or NF-κB modulation, as seen in other benzothiadiazines .

- Synthetic Accessibility: Analog synthesis often involves refluxing precursors in methanol or acetonitrile, followed by crystallization (e.g., ). The 4-ethylphenyl group may require tailored coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the aryl moiety .

Biological Activity

2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide is a heterocyclic compound belonging to the class of 1,2,4-benzothiadiazines. It features a benzene ring fused to a thiadiazine ring with an ethyl substituent on the benzene. This compound has attracted attention due to its diverse biological activities and potential therapeutic applications.

The chemical structure of this compound can be represented with the following details:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₃S |

| Molecular Weight | 298.35 g/mol |

| CAS Number | 899726-97-7 |

| IUPAC Name | 2-(4-ethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |

Antimicrobial Activity

Research has indicated that compounds in the benzothiadiazine class exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiadiazine showed activity against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is thought to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of benzothiadiazine derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways. Preliminary data suggests that this compound may demonstrate cytotoxic effects in various cancer cell lines.

Anti-inflammatory Effects

Inflammation plays a crucial role in numerous chronic diseases. Some benzothiadiazine derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The ethyl substituent in this compound could enhance its ability to modulate inflammatory responses.

Study 1: Antimicrobial Activity

A study conducted on various benzothiadiazine derivatives found that those with electron-donating groups exhibited enhanced antimicrobial activity. The compound's structure allows it to interact effectively with bacterial enzymes.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) showed that the compound induced significant cell death at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early and late apoptosis markers.

Q & A

Basic Research Questions

What are the established synthetic routes for 2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide, and what are their critical reaction parameters?

Methodological Answer:

The synthesis of benzothiadiazine 1,1-dioxides typically involves condensation reactions between o-aminobenzenesulfonamides and carbonyl-containing reagents. For example:

- Route 1 : Reacting o-aminobenzenesulfonamide with urea under elevated temperatures (150–200°C) to form the thiadiazine ring .

- Route 2 : Using isocyanates or acyl chlorides (e.g., 4-ethylphenylacetyl chloride) in polar aprotic solvents (DMF, THF) at reflux conditions to introduce substituents at the N2 position .

Critical Parameters : Temperature control (prevents side reactions like sulfonamide decomposition), stoichiometric ratios (excess carbonyl reagent ensures ring closure), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

How is the structural integrity of benzothiadiazine derivatives validated post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of substituents (e.g., 4-ethylphenyl group at N2) via H and C chemical shifts. Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, while the sulfone group (SO) deshields adjacent protons .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., CHNOS for the target compound) with <5 ppm mass error .

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the sulfone group on ring planarity .

Advanced Research Questions

What strategies resolve contradictory bioactivity data for benzothiadiazine derivatives across experimental models?

Methodological Answer:

Contradictions in bioactivity (e.g., AMPA receptor modulation vs. aldose reductase inhibition) arise from assay-specific conditions:

- In vitro vs. in vivo models : Validate target engagement using orthogonal assays (e.g., electrophysiology for AMPA receptor potentiation and enzymatic assays for aldose reductase inhibition ).

- Dose-response refinement : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to identify off-target effects. For example, IDRA21 (a benzothiadiazine derivative) shows cognitive enhancement at 10 µM but cytotoxicity >50 µM .

- Species-specific differences : Compare rodent vs. human receptor isoforms (e.g., GluA2 subunit binding pocket variations) using homology modeling .

How can computational modeling guide the optimization of benzothiadiazine derivatives for AMPA receptor modulation?

Methodological Answer:

- Docking simulations : Use crystal structures of GluA2 ligand-binding domains (LBDs) to predict binding modes. Substituents at N2 (e.g., 4-ethylphenyl) occupy hydrophobic subsites (A/C), while the sulfone group stabilizes hydrogen bonds with Arg485 .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability. Derivatives with rigid substituents (e.g., ethylphenyl vs. methyl) show reduced conformational entropy and higher binding affinity .

- QSAR studies : Correlate electronic properties (Hammett σ values) of substituents with IC values. Electron-withdrawing groups at C7 enhance AMPA potentiation by 2.5-fold .

Key Considerations for Experimental Design

- Synthetic scalability : Optimize one-pot tandem reactions (e.g., amidation/intramolecular aza-Wittig) to reduce purification steps .

- Biological validation : Use diabetic rat models (streptozotocin-induced) for in vivo aldose reductase studies and hippocampal slice electrophysiology for AMPA receptor assays .

- Data reproducibility : Employ blinded analysis and positive controls (e.g., cyclothiazide for AMPA assays ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.